Cas no 5621-69-2 (3-Chloro-2'-methylbenzophenone)

3-Chloro-2'-methylbenzophenone is a substituted benzophenone derivative characterized by the presence of a chloro group at the 3-position and a methyl group at the 2'-position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features enable selective functionalization, making it valuable for constructing complex molecular frameworks. The chloro and methyl substituents enhance reactivity in cross-coupling reactions and other transformations. High purity grades are available to meet rigorous application requirements. Proper handling and storage are recommended due to its sensitivity to light and moisture.
3-Chloro-2'-methylbenzophenone structure
5621-69-2 structure
Product Name:3-Chloro-2'-methylbenzophenone
CAS No:5621-69-2
MF:C14H11ClO
MW:230.689543008804
CID:1602044
PubChem ID:13903332
Update Time:2025-05-23

3-Chloro-2'-methylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • (3-chlorophenyl)(2-methylphenyl)methanone
    • LogP
    • (3-chlorophenyl)-(2-methylphenyl)methanone
    • 3-CHLORO-2'-METHYLBENZOPHENONE
    • DTXSID30552183
    • AKOS010014971
    • MFCD09801658
    • methyl (3-chlorophenyl)(phenyl)methanone
    • JSTTZOQOYJTDGW-UHFFFAOYSA-N
    • 5621-69-2
    • 3-Chloro-2'-methylbenzophenone
    • MDL: MFCD09801658
    • Inchi: 1S/C14H11ClO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3
    • InChI Key: JSTTZOQOYJTDGW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(C1C=CC=CC=1C)=O

Computed Properties

  • Exact Mass: 230.04993
  • Monoisotopic Mass: 230.0498427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 330.3±25.0 °C at 760 mmHg
  • PSA: 17.07

3-Chloro-2'-methylbenzophenone Security Information

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3-Chloro-2'-methylbenzophenone Suppliers

Amadis Chemical Company Limited
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(CAS:5621-69-2)3-Chloro-2'-methylbenzophenone
Order Number:A1233772
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:14
Price ($):287
Email:sales@amadischem.com

Additional information on 3-Chloro-2'-methylbenzophenone

Introduction to 3-Chloro-2'-methylbenzophenone (CAS No. 5621-69-2)

3-Chloro-2'-methylbenzophenone, identified by its Chemical Abstracts Service (CAS) number 5621-69-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This benzophenone derivative, characterized by the presence of a chlorine substituent at the third position and a methyl group at the second position of the aromatic ring, has garnered attention due to its versatile applications in synthetic chemistry, photobiology, and material science. The unique structural features of this molecule contribute to its reactivity and functionality, making it a valuable intermediate in the synthesis of more complex chemical entities.

The molecular structure of 3-Chloro-2'-methylbenzophenone consists of two benzene rings connected by a carbonyl group, with functional groups that enhance its utility in various chemical transformations. The chlorine atom at the third position introduces electrophilic characteristics, facilitating nucleophilic substitution reactions, while the methyl group at the second position influences electronic distribution and steric hindrance. These features make it a versatile building block for constructing more intricate molecular architectures.

In recent years, 3-Chloro-2'-methylbenzophenone has been extensively studied for its role in pharmaceutical development. Its derivatives have been explored as potential candidates for treating various medical conditions, including inflammatory disorders and infectious diseases. The compound’s ability to undergo selective functionalization has allowed researchers to design molecules with enhanced pharmacological properties. For instance, modifications at the chlorine or methyl positions can alter binding affinities to biological targets, leading to improved therapeutic efficacy.

One of the most compelling applications of 3-Chloro-2'-methylbenzophenone is in the field of photobiology and photodynamic therapy (PDT). The benzophenone core is known for its photosensitizing properties, enabling it to generate reactive oxygen species upon exposure to light. This characteristic has been leveraged in developing novel PDT agents for cancer treatment. Recent studies have demonstrated that derivatives of 3-Chloro-2'-methylbenzophenone can be effectively used to target and destroy cancer cells with minimal side effects on healthy tissues. The chlorine substituent enhances the molecule’s ability to absorb light at specific wavelengths, optimizing its phototoxic potential.

The compound’s significance extends beyond pharmaceuticals into materials science. 3-Chloro-2'-methylbenzophenone has been investigated as a precursor in the synthesis of liquid crystals and organic semiconductors. Its rigid aromatic structure and ability to form stable π-conjugated systems make it an ideal candidate for developing advanced materials with applications in electronics and optoelectronics. Researchers have utilized this compound to create novel polymers and thin-film materials that exhibit desirable optical and electronic properties.

The synthesis of 3-Chloro-2'-methylbenzophenone typically involves chlorination and methylation reactions on a parent benzophenone scaffold. Advanced synthetic methodologies have been developed to achieve high yields and purity, ensuring that the final product meets stringent quality standards for industrial and research applications. Techniques such as catalytic hydrogenation, cross-coupling reactions, and palladium-catalyzed transformations have been employed to streamline the synthesis process.

In conclusion, 3-Chloro-2'-methylbenzophenone (CAS No. 5621-69-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its structural versatility allows for diverse chemical modifications, making it indispensable in pharmaceutical research, photobiology, and materials science. As our understanding of molecular interactions continues to evolve, the potential applications of this compound are likely to expand further, driving innovation in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:5621-69-2)3-Chloro-2'-methylbenzophenone
A1233772
Purity:99%
Quantity:1g
Price ($):287
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